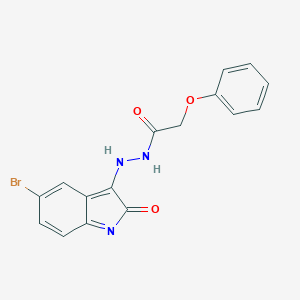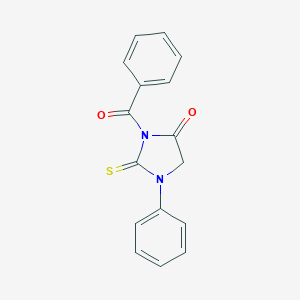
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one, also known as thiohydantoin, is a heterocyclic organic compound with a molecular formula C15H11N2OS. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethanol. Thiohydantoin has gained significant attention in scientific research due to its unique properties, including its potential as an antibacterial and antifungal agent, as well as its ability to inhibit enzymes and promote DNA cleavage.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is not fully understood, but studies suggest that it may act by disrupting bacterial and fungal cell membranes, inhibiting enzyme activity, and promoting DNA cleavage. Thiohydantoin has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Thiohydantoin has been shown to have various biochemical and physiological effects. Studies have found that it can reduce inflammation and oxidative stress in cells, which could have potential applications in treating inflammatory diseases. Thiohydantoin has also been found to have analgesic (pain-relieving) effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen in lab experiments is its versatility. It can be used in a range of assays to study antibacterial and antifungal activity, enzyme inhibition, and DNA cleavage. Thiohydantoin is also relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen. One area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as an enzyme inhibitor. Studies have found that it can inhibit a range of enzymes involved in biological processes, and further research could explore its potential as a therapeutic agent for enzyme-related diseases.
Finally, research could explore 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as a drug delivery system. Thiohydantoin could be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Conclusion
Thiohydantoin is a versatile compound with potential applications in antibacterial and antifungal therapy, enzyme inhibition, and cancer therapy. While its mechanism of action is not fully understood, studies have shown that it can promote DNA cleavage and induce apoptosis in cancer cells. Further research is needed to explore its potential as a therapeutic agent and drug delivery system.
Méthodes De Synthèse
Thiohydantoin can be synthesized through a variety of methods, including the reaction of benzoyl isothiocyanate with aniline and carbon disulfide, as well as the reaction of benzoyl chloride with thiourea and aniline. The latter method is more commonly used and involves the reaction of the three compounds in ethanol under reflux conditions, followed by recrystallization to obtain pure 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen.
Applications De Recherche Scientifique
Thiohydantoin has been extensively studied for its potential applications in scientific research. One area of interest is its antibacterial and antifungal properties. Studies have shown that 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal pathogens such as Candida albicans.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's ability to inhibit enzymes. Studies have shown that it can inhibit enzymes such as xanthine oxidase and tyrosinase, which are involved in various biological processes. Thiohydantoin has also been found to promote DNA cleavage, which could have potential applications in cancer therapy.
Propriétés
Formule moléculaire |
C16H12N2O2S |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-benzoyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-17(13-9-5-2-6-10-13)16(21)18(14)15(20)12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
GWMWNIPOHDICEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)
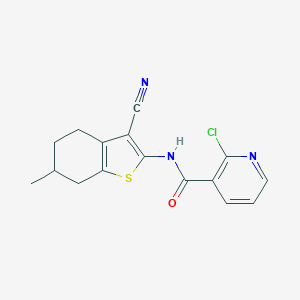

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
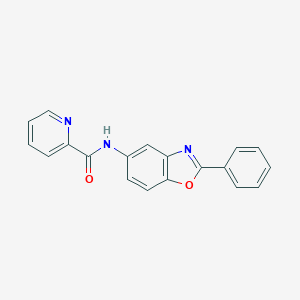
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
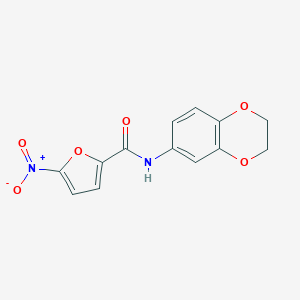
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)
